molecular formula C10H16F3NO2 B13182304 4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine

4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine

Cat. No.: B13182304
M. Wt: 239.23 g/mol
InChI Key: MXAACSHXINZEIJ-UHFFFAOYSA-N
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Description

4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine is a synthetic organic compound with the molecular formula C10H16F3NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine typically involves the reaction of morpholine with 2,2,2-trifluoro-1-(oxolan-2-yl)ethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(oxolan-2-yl)ethanol: Similar in structure but lacks the morpholine ring.

    2,2,2-Trifluoro-1-(oxolan-2-yl)ethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of the morpholine ring.

    4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Similar structure with a trimethylsilyl group.

Uniqueness

4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

4-[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]morpholine

InChI

InChI=1S/C10H16F3NO2/c11-10(12,13)9(8-2-1-5-16-8)14-3-6-15-7-4-14/h8-9H,1-7H2

InChI Key

MXAACSHXINZEIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N2CCOCC2

Origin of Product

United States

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